![molecular formula C23H21ClN2O4S B4925270 4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4925270.png)
4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCTB and is a thioamide derivative of benzyloxyphenylaminocarbonothioic acid.
作用机制
The mechanism of action of BCTB is not fully understood, but it is believed to act through multiple pathways. BCTB has been found to inhibit the activity of various enzymes such as AKT, mTOR, and NF-κB, which are involved in cell proliferation, survival, and inflammation. BCTB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular stress response.
Biochemical and Physiological Effects
BCTB has been found to have various biochemical and physiological effects in different cell types and animal models. BCTB has been shown to induce apoptosis, reduce cell proliferation, and inhibit angiogenesis in cancer cells. BCTB has also been found to reduce oxidative stress, inflammation, and neurodegeneration in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
BCTB has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. BCTB is also relatively easy to synthesize and purify compared to other thioamide derivatives. However, BCTB has some limitations such as its low water solubility, which can affect its bioavailability and pharmacokinetics. BCTB also has some toxicity in high doses, which needs to be carefully monitored in animal studies.
未来方向
There are several future directions for BCTB research such as exploring its potential applications in other fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. BCTB can also be modified to improve its pharmacokinetics and bioavailability, which can enhance its therapeutic potential. Furthermore, BCTB can be used as a lead compound for the development of new drugs that target the same pathways and have similar biochemical and physiological effects.
合成方法
BCTB can be synthesized by the reaction of benzyloxyphenylaminocarbonothioic acid with 4-chloro-2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification.
科学研究应用
BCTB has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, BCTB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BCTB has also been found to inhibit the proliferation of glioblastoma cells, a type of brain cancer, by targeting the AKT/mTOR pathway.
In neurology, BCTB has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia, a type of immune cell in the brain. BCTB has also been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, BCTB has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells such as T cells and macrophages. BCTB has also been shown to have anti-inflammatory effects in animal models of autoimmune diseases such as multiple sclerosis.
属性
IUPAC Name |
N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-28-20-13-19(21(29-2)12-18(20)24)25-23(31)26-22(27)16-8-10-17(11-9-16)30-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRUWDFAHZXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)
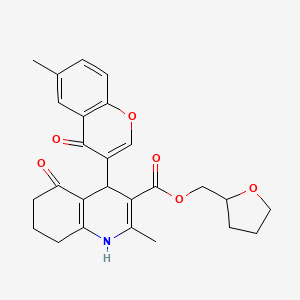
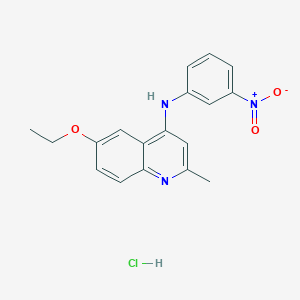
![4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)
![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
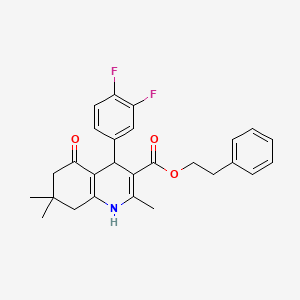
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925222.png)
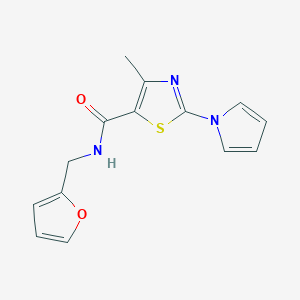
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
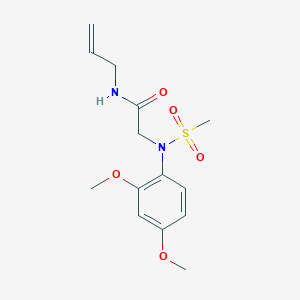
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)